molecular formula C18H18N4O2S2 B2490900 2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 893974-39-5

2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2490900
M. Wt: 386.49
InChI Key: QSZBGAUOWNDMIL-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals characterized by the presence of both pyridazine and thiazole rings, which are known for their diverse biological activities and applications in medicinal chemistry. The ethoxyphenyl and methylthiazolyl groups suggest potential for bioactive properties.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic heterocyclic precursors. For example, the synthesis process may include reactions such as nucleophilic substitution, condensation, and cyclization to introduce the pyridazine and thiazole functionalities. A related synthesis method involves using ethyl chloroacetate and sodium ethoxide to prepare ethoxycarbonyl derivatives, followed by further modifications to introduce specific substituent groups (Al-Kamali et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide insights into the arrangement of atoms within the molecule and the stereochemistry of the functional groups. For compounds with pyridazine and thiazole rings, structural analysis often reveals planar geometries conducive to stacking interactions in solid-state structures.

Chemical Reactions and Properties

Compounds containing pyridazine and thiazole rings participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions. Their chemical properties are influenced by the electron-withdrawing or donating nature of substituents attached to the rings. For instance, the presence of an ethoxy group can influence the electronic distribution within the molecule, affecting its reactivity (Rady & Barsy, 2006).

Scientific Research Applications

Synthesis and Antibacterial Activity

Research indicates that related thieno[2,3-c]pyridazines, prepared through specific synthesis processes, exhibit notable antibacterial activities. For example, the synthesis of novel thieno[2,3-c]pyridazines using related starting materials demonstrated significant efficacy against bacterial strains, suggesting that derivatives of the compound could potentially have similar applications (Al-Kamali et al., 2014).

Anti-inflammatory and Analgesic Properties

Derivatives of pyridazinone, similar in structure to the compound of interest, have been synthesized and evaluated for their antinociceptive activity, showing more potency than aspirin in some cases. This indicates potential for the development of new anti-inflammatory and analgesic agents from related compounds (Dogruer et al., 2000).

Enzyme Inhibition for Therapeutic Applications

Compounds with a similar structural framework have been identified as potent inhibitors of specific enzymes, suggesting that 2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide might also serve as a lead compound for the development of enzyme inhibitors with therapeutic potential. For instance, specific pyridazinone derivatives have been highlighted for their selectivity and potency as enzyme inhibitors, offering a foundation for the development of new drugs targeting various diseases (Shibuya et al., 2018).

Antimicrobial and Antifungal Applications

The synthesis and evaluation of new pyrimidinone and oxazinone derivatives, incorporating similar structural motifs, have demonstrated good antimicrobial and antifungal activities. This suggests the potential of compounds like 2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide to serve as templates for the development of new antimicrobial agents (Hossan et al., 2012).

Safety And Hazards

Safety data would typically come from toxicity studies. As I couldn’t find specific information on this compound, standard lab safety procedures should be followed when handling it.


Future Directions

Future research could involve synthesizing analogs of the compound to explore structure-activity relationships, or investigating its potential uses, depending on its properties and activity.


Please consult with a chemistry professional or researcher for more detailed and accurate information. This is a general analysis and may not apply directly to the specific compound you’re interested in.


properties

IUPAC Name

2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S2/c1-3-24-14-6-4-13(5-7-14)15-8-9-17(22-21-15)25-11-16(23)20-18-19-12(2)10-26-18/h4-10H,3,11H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZBGAUOWNDMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

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